2-Amino-4-(ethylsulfinyl)butanoic acid

Description

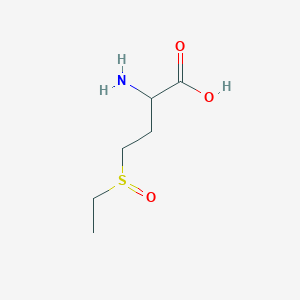

Structure

3D Structure

Properties

IUPAC Name |

2-amino-4-ethylsulfinylbutanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO3S/c1-2-11(10)4-3-5(7)6(8)9/h5H,2-4,7H2,1H3,(H,8,9) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZEZVOWDXHLTCLO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCS(=O)CCC(C(=O)O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13NO3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90286452 |

Source

|

| Record name | 2-amino-4-(ethylsulfinyl)butanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90286452 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4378-21-6 |

Source

|

| Record name | NSC45845 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=45845 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-amino-4-(ethylsulfinyl)butanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90286452 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Monograph: 2-Amino-4-(ethylsulfinyl)butanoic Acid (Ethionine Sulfoxide)

This guide provides a comprehensive technical analysis of 2-Amino-4-(ethylsulfinyl)butanoic acid , commonly known as Ethionine Sulfoxide . It addresses the structural complexity, physicochemical behavior, and biological significance of this compound, designed for researchers in biochemistry and pharmacology.

Executive Summary

Ethionine Sulfoxide is the S-oxidized derivative of ethionine, a non-proteinogenic amino acid and potent ethyl analog of methionine. It serves as a critical metabolic intermediate in the study of transethylation interference and oxidative stress. Unlike stable sulfones, the sulfoxide moiety introduces a second center of chirality at the sulfur atom, creating a complex stereochemical landscape that dictates its biological interaction with Methionine Sulfoxide Reductases (MsrA/MsrB) and adenosyltransferases. This guide details its chemical properties, synthetic pathways, and role as a metabolic antagonist.

Chemical Identity & Structural Analysis

Nomenclature and Classification

-

IUPAC Name: 2-Amino-4-(ethylsulfinyl)butanoic acid

-

CAS Number: 15785-31-6 (DL-mixture), 20268-52-4 (L-isomer)

-

Molecular Formula:

[1] -

Molecular Weight: 179.24 g/mol

Stereochemical Complexity (The "Dual Chiral" System)

Ethionine sulfoxide exhibits a unique stereochemical profile due to two chiral centers:

- -Carbon: Dictates the L- or D- amino acid configuration.

-

Sulfinyl Group (

): The sulfur atom forms a pyramidal geometry with a lone pair, creating a chiral center.

Consequently, L-Ethionine Sulfoxide exists as two distinct diastereomers: (S)-sulfoxide and (R)-sulfoxide . These diastereomers are chemically distinct and biologically discriminated by specific enzymes.

Figure 1: Stereochemical divergence upon oxidation of L-Ethionine. Chemical oxidation typically yields a 1:1 mixture of (S) and (R) sulfoxides, whereas enzymatic oxidation may be stereoselective.

Physicochemical Properties[1][4][7][8]

Physical Characteristics

| Property | Value / Description | Note |

| Appearance | White crystalline powder | Hygroscopic tendencies due to polar S=O bond. |

| Melting Point | >200°C (Decomposes) | Precise MP varies by diastereomeric ratio; typically lower than parent ethionine (272°C). |

| Solubility | High in | The sulfoxide group significantly increases polarity compared to ethionine. |

| pKa Values | The sulfoxide group is weakly basic ( |

Stability and Reactivity

-

Thermal Stability: Stable at room temperature but susceptible to Pummerer rearrangement under acidic/anhydrous conditions.

-

Redox Potential: The sulfoxide is an intermediate oxidation state.

Synthetic Pathways & Production Protocols

Chemical Synthesis (Standard Oxidation)

Objective: Preparation of DL-Ethionine Sulfoxide from DL-Ethionine.

Protocol:

-

Dissolution: Dissolve 10 mmol DL-Ethionine in 20 mL glacial acetic acid or water.

-

Oxidation: Add 1.1 equivalents of 30% Hydrogen Peroxide (

) dropwise at 0°C.-

Expert Insight: Controlling temperature at 0-4°C prevents over-oxidation to the sulfone.

-

-

Reaction: Stir for 2-4 hours. Monitor via TLC (Silica, Butanol:Acetic Acid:Water 4:1:1). Sulfoxide is more polar (lower

) than ethionine. -

Quenching: Destroy excess peroxide with a catalytic amount of catalase or sodium bisulfite.

-

Isolation: Lyophilize to remove solvent. Recrystallize from Ethanol/Water.

Enzymatic Synthesis (Stereospecific)

For chiral studies requiring pure (S)- or (R)-sulfoxide, chemical synthesis is insufficient.

-

Isoleucine Dioxygenase (IDO): Can catalyze the stereospecific sulfoxidation of L-ethionine to L-ethionine sulfoxide (typically yielding a specific diastereomer).

-

Purification: Diastereomers can be separated using RP-HPLC with a chiral mobile phase or derivatization (e.g., OPA-derivatization).

Biological & Pharmacological Context[10][11]

The "Ethionine Trap" and ATP Depletion

Ethionine sulfoxide acts as a reservoir for ethionine in vivo. Its toxicity is linked to the bioactivation of ethionine to S-Adenosylethionine (SAE) .

-

Reduction: Ethionine sulfoxide is reduced to ethionine by Methionine Sulfoxide Reductase (Msr).

-

Adenosylation: Ethionine is reacted with ATP by Methionine Adenosyltransferase (MAT) to form SAE.

-

The Trap: Unlike S-Adenosylmethionine (SAM), the ethyl group of SAE is transferred very slowly. This locks the adenosine moiety, causing a rapid depletion of cellular ATP levels (the "ATP Trap"), leading to inhibition of protein and RNA synthesis.

Metabolic Cycling and Repair

The reduction of ethionine sulfoxide is enzyme-specific, mirroring the Methionine Sulfoxide repair system:

-

MsrA: Specifically reduces the (S)-sulfoxide diastereomer.

-

MsrB: Specifically reduces the (R)-sulfoxide diastereomer.

-

Significance: This system validates that ethionine sulfoxide is treated by the cell as an oxidative damage product of ethionine, similar to MetO.

Figure 2: The metabolic interplay between Ethionine and its Sulfoxide.[6] The sulfoxide serves as a reversible pool, feeding back into the toxic ATP-trapping pathway via enzymatic reduction.

Analytical Characterization

NMR Spectroscopy (Self-Validating Identity)

To confirm the synthesis of the sulfoxide from ethionine, observe the chemical shift of the methylene protons adjacent to the sulfur.

-

1H-NMR (D2O):

-

Ethionine (Starting Material): The

protons appear as a quartet at -

Ethionine Sulfoxide (Product): The

protons shift downfield to -

Key Diagnostic: Due to the chirality of the sulfur, the adjacent methylene protons (

) become diastereotopic . They will split into complex multiplets (ABX system) rather than a simple quartet. This splitting pattern confirms the presence of the chiral sulfoxide group.

-

Mass Spectrometry[9]

-

ESI-MS: Look for

m/z. -

Fragmentation: Loss of the ethylsulfinyl group or expulsion of sulfenic acid (characteristic of sulfoxides) may be observed.

References

-

Moskovitz, J., et al. (2002). "Peptide methionine sulfoxide reductase: Structure, mechanism of action, and biological function." Archives of Biochemistry and Biophysics. Link

-

Ogawa, J., et al. (2011). "Characterization of Bacillus thuringiensis l-Isoleucine Dioxygenase for Production of Useful Amino Acids." Applied and Environmental Microbiology. Link

- Stekol, J. A. (1963). "Biochemical Basis for Ethionine Effects.

- Weissbach, H., & Brot, N. (1991). "Methionine sulfoxide reductases: history and recent developments." Cellular and Molecular Life Sciences.

Sources

- 1. DL-ETHIONINE SULFOXIDE, CasNo.15785-31-6 Career Henan Chemical Co China (Mainland) [henankerui.lookchem.com]

- 2. files01.core.ac.uk [files01.core.ac.uk]

- 3. escholarship.org [escholarship.org]

- 4. pnas.org [pnas.org]

- 5. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]

- 6. researchgate.net [researchgate.net]

Biological Role of Ethionine Sulfoxide in Oxidative Stress Pathways

This guide provides an in-depth technical analysis of Ethionine Sulfoxide (EtSO) , focusing on its utility as a mechanistic probe for Methionine Sulfoxide Reductases (Msr) and its pathological role as a toxic metabolite.

Technical Guide & Whitepaper

Executive Summary: The "Trojan Horse" of Oxidative Stress

Ethionine Sulfoxide (EtSO) is the oxidized derivative of L-ethionine , a toxic ethyl analog of methionine. While often overshadowed by its parent compound, EtSO occupies a critical niche in redox biology. It serves a dual role:

-

As a Pathological Metabolite: When ethionine is incorporated into proteins in place of methionine, its subsequent oxidation to EtSO creates "stubborn" oxidative lesions that challenge cellular repair systems.

-

As a Mechanistic Probe: Due to the steric bulk of the ethyl group, EtSO is an invaluable tool for mapping the active site constraints of Methionine Sulfoxide Reductases (MsrA/MsrB) , allowing researchers to dissect the stereochemistry of protein repair.

This guide details the biogenesis of EtSO, its interaction with the Msr antioxidant system, and validated protocols for its detection and use in kinetic assays.

Biogenesis and Structural Chemistry

Ethionine acts as an antimetabolite, competing with methionine for adenylation (forming S-adenosylethionine) and protein incorporation.[1] The formation of Ethionine Sulfoxide occurs via two distinct pathways, creating a "vicious cycle" of toxicity.

The Parallel Oxidation Pathway

Unlike Methionine Sulfoxide (MetSO), which is efficiently repaired, EtSO introduces steric hindrance.

-

ROS Attack: Reactive Oxygen Species (H₂O₂, HOCl) attack the sulfur atom of free or protein-bound ethionine.

-

Chirality: Oxidation produces a racemic mixture of S-EtSO and R-EtSO .[2]

-

Steric Blockade: The ethyl group (

) occupies more volume than the methyl group (

Visualization: The Ethionine "Dead-End" Pathway

The following diagram illustrates how ethionine incorporation leads to persistent oxidative stress compared to methionine.

Figure 1: The divergent fates of Methionine and Ethionine residues under oxidative stress. Ethionine acts as a "dead-end" trap, accumulating as EtSO due to inefficient enzymatic repair.

Interaction with Msr Systems: Mechanism & Kinetics

The biological relevance of EtSO hinges on its interaction with Methionine Sulfoxide Reductase A (MsrA) .

Stereospecificity and Substrate Tolerance

MsrA is specific for the S-enantiomer of sulfoxides.

-

Substrate: MsrA can reduce free L-ethionine-S-sulfoxide to L-ethionine.

-

Kinetics: Research indicates that while EtSO is a substrate, the catalytic efficiency (

) is often lower than that for MetSO. The ethyl group forces a reconfiguration of the enzyme's active site, specifically affecting the "hydrophobic pocket" that normally accommodates the methyl group. -

Inhibition: High concentrations of EtSO can act as a competitive inhibitor against MetSO reduction, effectively jamming the antioxidant machinery.

Comparative Data: MetSO vs. EtSO

| Feature | L-Methionine Sulfoxide (MetSO) | L-Ethionine Sulfoxide (EtSO) |

| Side Chain | ||

| MsrA Activity | High ( | Reduced (Species dependent, typically 30-60%) |

| MsrB Activity | High (for R-isomer) | Negligible/Very Low (Steric clash) |

| Biological Outcome | Repair & Survival | Accumulation & Toxicity |

| Use Case | Physiological substrate | Active site probe / Stress inducer |

Experimental Protocols

These protocols are designed for researchers characterizing Msr kinetics or assessing ethionine toxicity.

Protocol A: Chemical Synthesis of Ethionine Sulfoxide

Objective: Generate a racemic mixture of EtSO for use as a standard or substrate.

-

Reagents: L-Ethionine (Sigma), Hydrogen Peroxide (30%), Acetic Acid.

-

Reaction: Dissolve 10 mM L-Ethionine in 10 mL of 1M Acetic Acid.

-

Oxidation: Add H₂O₂ in a 1.1:1 molar ratio (slight excess). Incubate at room temperature for 1 hour.

-

Validation: The reaction is self-validating via TLC or HPLC. EtSO is more polar than ethionine and will elute earlier on Reverse-Phase C18.

-

Lyophilization: Freeze-dry to remove acetic acid and excess peroxide.

Protocol B: MsrA Kinetic Assay using EtSO

Objective: Measure the ability of MsrA to repair EtSO.

Reagents:

-

Purified MsrA enzyme (Recombinant).[3]

-

DTT (Dithiothreitol) as the reducing equivalent.

-

NADPH / Thioredoxin / Thioredoxin Reductase (for physiological coupled assay).[4]

-

Substrate: L-Ethionine-S,R-Sulfoxide (from Protocol A).

Workflow:

-

Setup: Prepare reaction mix in 25 mM Tris-HCl (pH 7.5), 10 mM MgCl₂.

-

Initiation: Add 200 µM EtSO and 5 µM MsrA.

-

Coupled Reaction: Monitor NADPH oxidation at 340 nm .

-

Note: Since the commercial EtSO is racemic (50% S, 50% R) and MsrA only reduces the S-form, the reaction will plateau at 50% consumption. This is a critical quality control step.

-

-

Control: Run a parallel reaction with MetSO. The ratio of initial rates (

) defines the steric penalty of the ethyl group.

Protocol C: HPLC Detection of EtSO in Biological Samples

Objective: Separate EtSO from MetSO and parent amino acids.

System: Agilent 1200 or equivalent with Fluorescence Detector (FLD). Derivatization: OPA (o-Phthalaldehyde) for primary amines.

-

Column: C18 Reverse Phase (e.g., Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mm.

-

Mobile Phase A: 40 mM Sodium Phosphate, pH 7.8.

-

Mobile Phase B: Acetonitrile:Methanol:Water (45:45:10).

-

Gradient: 0-50% B over 20 minutes.

-

Elution Order:

-

Asp/Glu (Early)

-

MetSO (Pre-Met)

-

EtSO (Between MetSO and Met)

-

Met

-

Ethionine (Late eluting due to ethyl hydrophobicity)

-

Experimental Workflow Visualization

The following diagram outlines the logical flow for determining if a novel drug candidate protects against ethionine-induced oxidative stress.

Figure 2: Screening workflow for drugs modulating ethionine-induced oxidative stress. The EtSO/Ethionine ratio serves as the quantitative biomarker.

References

-

Moskovitz, J., et al. (2011). "Methionine sulfoxide reductase A: Structure, function and role in ocular pathology." National Institutes of Health. Link

-

Weissbach, H., et al. (2002).[5] "Peptide methionine sulfoxide reductase: structure, mechanism, and role in protecting against oxidative stress." Archives of Biochemistry and Biophysics. Link

-

Tarrago, L., et al. (2012). "Methionine Sulfoxide Reductases Preferentially Reduce Unfolded Oxidized Proteins."[6] Journal of Biological Chemistry. Link

-

Drazic, A., & Winter, J. (2014). "The physiological role of reversible methionine oxidation." Biochimica et Biophysica Acta. Link

-

Levine, R. L., et al. (2000). "Methionine residues as endogenous antioxidants in proteins."[3][7] Proceedings of the National Academy of Sciences. Link

Sources

- 1. L-Ethionine | C6H13NO2S | CID 25674 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Methionine sulfoxide - Wikipedia [en.wikipedia.org]

- 3. pnas.org [pnas.org]

- 4. Regulation of cell function by methionine oxidation and reduction - PMC [pmc.ncbi.nlm.nih.gov]

- 5. bmbreports.org [bmbreports.org]

- 6. Methionine Sulfoxide Reductases Preferentially Reduce Unfolded Oxidized Proteins and Protect Cells from Oxidative Protein Unfolding - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pnas.org [pnas.org]

L-Ethionine Sulfoxide: Mechanisms of Bioactivation and Cellular Toxicity

Topic: Toxicity mechanisms of L-ethionine sulfoxide in mammalian cells Content Type: Technical Whitepaper / In-Depth Guide Audience: Researchers, Scientists, and Drug Development Professionals[1]

Executive Summary

L-Ethionine sulfoxide is the oxidized derivative of L-ethionine, a potent ethyl analog of methionine.[1] While often overlooked in favor of its parent compound, L-ethionine sulfoxide represents a critical "latent" toxicant.[1] Its toxicity profile is not intrinsic to the sulfoxide moiety itself but is dependent on intracellular bioactivation via the Methionine Sulfoxide Reductase (Msr) system.

This guide delineates the sequential toxicity cascade of L-ethionine sulfoxide: its enzymatic reduction to L-ethionine, the subsequent "lethal synthesis" of S-adenosylethionine (SAE), and the catastrophic depletion of cellular ATP (the "Adenosyl Trap"). We further explore the downstream consequences of ethylation on epigenetic stability and protein fidelity.[1]

Mechanism I: The Metabolic Trojan Horse (Bioactivation)[1]

Unlike many xenobiotics that require cytochrome P450 oxidation to become toxic, L-ethionine sulfoxide enters the cell as a substrate for the cell's antioxidant repair machinery.

The MsrA Gateway

Mammalian cells possess Methionine Sulfoxide Reductase A (MsrA), an enzyme evolutionarily tuned to reduce the S-enantiomer of methionine sulfoxide back to methionine, thereby repairing oxidative damage.[1] However, MsrA exhibits broad substrate specificity and avidly accepts L-ethionine sulfoxide as a substrate.[1]

-

Reaction: L-Ethionine Sulfoxide + Thioredoxin-(SH)

-

Causality: The reduction of the sulfoxide is the rate-limiting step for toxicity. Without this conversion, the sulfoxide cannot participate in the methionine cycle.[1]

-

Metabolic Burden: While restoring the "parent" toxin, this process consumes cellular reducing equivalents (reduced thioredoxin and, ultimately, NADPH), potentially sensitizing the cell to concurrent oxidative stress.[1]

Mechanism II: The Adenosyl Trap (ATP Depletion)[1]

Once reduced to L-ethionine, the molecule mimics methionine so closely that it hijacks the enzyme Methionine Adenosyltransferase (MAT) . This is the central event in ethionine-induced toxicity.

The Lethal Synthesis of S-Adenosylethionine (SAE)

In normal physiology, MAT catalyzes the transfer of the adenosyl moiety from ATP to methionine to form S-adenosylmethionine (SAM).[1] SAM is a transient methyl donor; after methylation, it is converted to S-adenosylhomocysteine (SAH) and rapidly recycled.

When L-ethionine enters this active site:

-

Formation: MAT converts L-ethionine + ATP

S-Adenosylethionine (SAE) + PPi + Pi.[1] -

The Trap: Unlike SAM, SAE is a poor alkyl donor for most methyltransferases. It accumulates intracellularly because the transethylation reaction is kinetically unfavorable compared to transmethylation.[1]

-

ATP Drain: The synthesis of SAE consumes ATP but fails to recycle the adenosine moiety efficiently. This leads to a rapid, stoichiometric depletion of liver ATP levels, often dropping to <20% of control values within hours.[1]

Visualizing the Trap

The following diagram illustrates the divergence between the healthy Methionine Cycle and the pathological Ethionine Trap.

Figure 1: The Bioactivation and Adenosyl Trap Pathway. L-Ethionine Sulfoxide is reduced to L-Ethionine, which then consumes ATP to form the stable, accumulating antimetabolite SAE.

Mechanism III: Macromolecular Corruption[1]

Beyond ATP depletion, the accumulation of SAE and free ethionine leads to structural corruption of biological macromolecules.[1][2]

A. Epigenetic Dysregulation (Hypomethylation)

SAE acts as a competitive inhibitor of methyltransferases. Furthermore, the massive consumption of ATP inhibits the synthesis of physiological SAM.[1]

-

Result: Global DNA and RNA hypomethylation.[1]

-

Pathology: In hepatic models, this hypomethylation is a known driver of carcinogenesis, activating proto-oncogenes that are normally silenced by methylation.[1]

B. Translational Error (Protein Incorporation)

L-Ethionine is a structural analog of methionine.[1] The methionyl-tRNA synthetase (MetRS) has a proofreading mechanism, but it is not absolute.

-

Mechanism: Ethionine is charged onto tRNA

and incorporated into nascent polypeptide chains. -

Consequence: Proteins containing ethionine (S-ethyl) instead of methionine (S-methyl) may exhibit altered tertiary structure, reduced enzymatic activity, or increased susceptibility to proteasomal degradation.

Experimental Protocols

The following protocols are designed to validate the toxicity mechanisms described above. They prioritize reproducibility and quantitative accuracy.

Protocol A: Quantification of Cellular ATP Depletion (HPLC Method)

To verify the "Adenosyl Trap" mechanism.

Principle: ATP is extracted using perchloric acid (PCA) to arrest enzymatic activity immediately. Separation is achieved via Anion Exchange or Reversed-Phase HPLC.[1]

Reagents:

-

0.4 M Perchloric Acid (PCA), ice-cold.[1]

-

1 M KOH (for neutralization).[1]

-

HPLC Mobile Phase: 100 mM KH

PO

Workflow:

-

Treatment: Treat mammalian cells (e.g., HepG2) with L-ethionine sulfoxide (0.1 - 5 mM) for 4–12 hours.[1]

-

Lysis: Wash cells 2x with ice-cold PBS.[1] Add 500 µL ice-cold 0.4 M PCA. Scrape and collect lysate.[1]

-

Precipitation: Incubate on ice for 10 min. Centrifuge at 14,000 x g for 5 min at 4°C.

-

Neutralization: Transfer supernatant to a new tube. Neutralize to pH 6.5–7.5 using 1 M KOH (approx. 1/4 volume). Critical: Do not overshoot pH; ATP is unstable in alkaline conditions.

-

Clarification: Centrifuge again to remove KClO

precipitate. -

Analysis: Inject 20 µL onto a C18 column (e.g., 250 x 4.6 mm, 5 µm). Detect absorbance at 254 nm.

-

Calculation: Compare peak area to an ATP standard curve.

Protocol B: Measuring MsrA-Mediated Reduction (Bioactivation Assay)

To verify that the sulfoxide is being converted to the active ethionine form.

Principle: Monitor the consumption of NADPH in a coupled enzymatic reaction or directly measure the formation of L-ethionine via LC-MS.

Workflow (LC-MS Approach):

-

Preparation: Prepare cell lysates in non-reducing buffer (PBS + Protease Inhibitors).

-

Incubation: Mix 100 µg cell lysate with 1 mM L-ethionine sulfoxide and 10 mM DTT (as the reducing equivalent source). Incubate at 37°C for 30–60 min.

-

Quenching: Stop reaction with equal volume of Acetonitrile containing 0.1% Formic Acid.

-

Separation: Centrifuge to pellet proteins.

-

Detection: Analyze supernatant by LC-MS/MS.

Data Presentation: Comparative Toxicity Profile

| Parameter | L-Methionine (Control) | L-Ethionine (Parent) | L-Ethionine Sulfoxide |

| Primary Metabolic Fate | SAM Synthesis (Recycled) | SAE Synthesis (Accumulates) | Reduction to Ethionine |

| ATP Status | Stable / Regulated | Severe Depletion (<20%) | Delayed Depletion (Rate-limited by MsrA) |

| Protein Incorporation | Normal | Yes (Mistranslation) | Yes (After reduction) |

| MsrA Substrate? | No | No | Yes (High Affinity) |

| Toxicity Onset | N/A | Rapid (1-2 hours) | Delayed (Requires Bioactivation) |

References

-

Moskovitz, J., et al. (2002).[1][3] "Methionine sulfoxide reductase (MsrA) is a regulator of antioxidant defense and lifespan in mammals."[1][4] Proceedings of the National Academy of Sciences. [1]

-

Shinozuka, H., et al. (1971).[1] "Studies on acute methionine toxicity. I. Nucleolar disaggregation in guinea pig hepatic cells with methionine or ethionine and its reversal with adenine."[1][3] American Journal of Pathology.[1]

-

Villa-Trevino, S., et al. (1963).[1] "A mechanism of inhibition of protein synthesis by ethionine."[1] Journal of Biological Chemistry.

-

Weissbach, H., et al. (2002).[1] "Peptide methionine sulfoxide reductase: structure, mechanism of action, and biological function."[1][4] Archives of Biochemistry and Biophysics.

-

Mato, J. M., et al. (1997).[1] "S-Adenosylmethionine synthesis: molecular mechanisms and clinical implications." Pharmacology & Therapeutics.[1]

Sources

- 1. Methionine sulfoxide - Wikipedia [en.wikipedia.org]

- 2. L-Ethionine | C6H13NO2S | CID 25674 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. L-Methionine-dl-sulfoxide metabolism and toxicity in freshly isolated mouse hepatocytes: Gender differences and inhibition with aminooxyacetic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

Role of 2-Amino-4-(ethylsulfinyl)butanoic acid in S-adenosylmethionine (SAM) depletion

The Metabolic Role of 2-Amino-4-(ethylsulfinyl)butanoic acid in SAM Depletion

Executive Summary

2-Amino-4-(ethylsulfinyl)butanoic acid, commonly known as Ethionine Sulfoxide , serves a distinct and critical role in metabolic research as a pro-depleter of S-adenosylmethionine (SAM). Unlike its reduced counterpart, Ethionine (the classic SAM antagonist), the sulfoxide form requires enzymatic activation via Methionine Sulfoxide Reductase A (MsrA) to exert its biological effects.[1]

This technical guide elucidates the mechanism by which Ethionine Sulfoxide induces SAM depletion, emphasizing its utility as a metabolic probe for investigating the intersection of oxidative stress responses (MsrA activity) and one-carbon metabolism . By acting as a "slow-release" reservoir for Ethionine, it facilitates the study of "Lethal Synthesis"—the formation of S-Adenosylethionine (SAE) and the subsequent sequestration of cellular adenosine triphosphate (ATP).

Chemical Identity & Properties

| Property | Detail |

| IUPAC Name | 2-Amino-4-(ethylsulfinyl)butanoic acid |

| Common Name | Ethionine Sulfoxide |

| Molecular Formula | C₆H₁₃NO₃S |

| Role | Metabolic Precursor / SAM Antagonist (Indirect) |

| Key Enzyme Interaction | Substrate for MsrA (Reduction); Competitor for MAT (after reduction) |

| Solubility | Higher water solubility than Ethionine; stable in oxidative environments. |

Mechanism of Action: The "Lethal Synthesis" Pathway

The depletion of SAM by 2-Amino-4-(ethylsulfinyl)butanoic acid is not a direct inhibition event but a multi-step metabolic cascade. This compound acts as a "Trojan Horse," entering the methionine cycle via the antioxidant repair machinery.

Phase 1: Enzymatic Bioactivation (The MsrA Checkpoint)

Ethionine sulfoxide is structurally analogous to Methionine Sulfoxide (MetO). It is recognized by Methionine Sulfoxide Reductase A (MsrA) , a thioredoxin-dependent enzyme responsible for repairing oxidatively damaged proteins.[1][2]

-

Reaction: MsrA stereospecifically reduces the sulfoxide moiety (S=O) to a sulfide (S), converting Ethionine Sulfoxide into Ethionine .

-

Significance: This step makes the toxicity of the compound dependent on the cell's antioxidant capacity. Cells lacking MsrA (or under severe oxidative stress where MsrA is saturated) may show resistance to SAM depletion by this specific agent.

Phase 2: The Adenosine Trap (Lethal Synthesis)

Once reduced to Ethionine, the compound competes with Methionine for the active site of Methionine Adenosyltransferase (MAT) .

-

Formation of SAE: MAT catalyzes the transfer of the adenosyl group from ATP to Ethionine, forming S-Adenosylethionine (SAE) .

-

The Trap: Unlike SAM, which readily donates its methyl group, SAE releases its ethyl group very slowly. Consequently, SAE accumulates in the tissue.

-

ATP Depletion: The synthesis of SAE consumes ATP. Because the adenosyl moiety is "trapped" in SAE and not recycled efficiently via the homocysteine pathway, the cell experiences a rapid depletion of free ATP.

-

SAM Depletion: Without ATP, the cell cannot synthesize new SAM, leading to a collapse of methylation reactions.

Phase 3: Metabolic Consequences

-

Hypomethylation: DNA and histone methyltransferases are inhibited by the low SAM:SAH ratio and the accumulation of SAE (which acts as a competitive inhibitor).

-

Steatosis: Inhibition of phospholipid methylation (phosphatidylcholine synthesis) prevents the export of VLDL from the liver, causing fatty liver.

Pathway Visualization

The following diagram illustrates the conversion of Ethionine Sulfoxide to Ethionine and the subsequent trapping of Adenosine, leading to SAM depletion.

Figure 1: The bioactivation of Ethionine Sulfoxide by MsrA leads to the formation of S-Adenosylethionine (SAE), which traps cellular adenosine and inhibits SAM synthesis.

Experimental Applications & Protocols

Rationale for Use

Why use Ethionine Sulfoxide instead of Ethionine?

-

Metabolic Profiling: To assess the functional capacity of the MsrA system in vivo. If Ethionine Sulfoxide fails to deplete SAM while Ethionine succeeds, it indicates a defect in the sulfoxide reductase pathway.

-

Solubility & Kinetics: The sulfoxide is more water-soluble, allowing for different administration routes or higher concentration stocks without organic co-solvents.

-

Controlled Release: It provides a slower onset of SAM depletion compared to the sulfide form, useful for studying the temporal dynamics of methylation loss.

In Vivo Depletion Protocol (Rat Model)

Note: This protocol assumes standard ethical compliance for animal research.

Reagents:

-

2-Amino-4-(ethylsulfinyl)butanoic acid (Ethionine Sulfoxide).

-

Vehicle: 0.9% Saline (pH adjusted to 7.4).

Procedure:

-

Preparation: Dissolve Ethionine Sulfoxide in warm saline to a concentration of 25 mg/mL.

-

Dosage: Administer 250 mg/kg body weight via intraperitoneal (IP) injection.

-

Note: This dosage is equimolar to standard Ethionine protocols but accounts for the reduction step.

-

-

Time Course:

-

T=0: Injection.

-

T=2h: Initial ATP drop (approx. 20%).

-

T=4-6h: Peak SAM depletion. SAE levels plateau.

-

-

Harvest: Rapidly excise liver tissue and freeze-clamp in liquid nitrogen to prevent ATP degradation.

Analytical Validation (HPLC Detection)

To confirm the mechanism, you must distinguish between SAM and SAE.

| Analyte | Retention Time (Relative) | Detection Method |

| SAM | 1.00 (Reference) | UV (254 nm) |

| SAE | ~1.15 (More hydrophobic) | UV (254 nm) |

| Ethionine Sulfoxide | ~0.40 (Elutes early) | Fluorescence (OPA derivatization) |

Protocol Insight: If the "Ethionine Sulfoxide" peak remains high and the "SAE" peak is low, the tissue lacks sufficient MsrA activity to activate the compound.

Safety & Handling

-

Toxicity: Like Ethionine, the sulfoxide is a carcinogen and hepatotoxin. It induces fatty liver (steatosis) and inhibits protein synthesis.

-

Handling: Use a fume hood and nitrile gloves. Deactivate spills with 10% hypochlorite solution.

References

-

Weissbach, H., et al. (2002).[3] "Peptide methionine sulfoxide reductase: structure, mechanism of action, and biological function."[2] Archives of Biochemistry and Biophysics. Link

-

Moskovitz, J., et al. (2002). "Methionine sulfoxide reductase (MsrA) is a regulator of antioxidant defense and lifespan in mammals."[2][4] Proceedings of the National Academy of Sciences. Link

-

Farber, E. (1963).[5] "Ethionine Carcinogenesis." Advances in Cancer Research. (Classic reference establishing the "Adenosine Trap" mechanism of Ethionine). Link

-

Lowther, W. T., et al. (2000). "Thiol-disulfide exchange is involved in the catalytic mechanism of peptide methionine sulfoxide reductase."[1] Proceedings of the National Academy of Sciences. (Confirming Ethionine Sulfoxide as a substrate for MsrA). Link

-

Mato, J. M., et al. (1997). "S-Adenosylmethionine synthesis: molecular mechanisms and clinical implications." Pharmacology & Therapeutics.[6] Link

Sources

- 1. Thiol–disulfide exchange is involved in the catalytic mechanism of peptide methionine sulfoxide reductase - PMC [pmc.ncbi.nlm.nih.gov]

- 2. grokipedia.com [grokipedia.com]

- 3. molbiolcell.org [molbiolcell.org]

- 4. Methionine sulfoxide reductase A: Structure, function and role in ocular pathology - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]

- 6. The influence of DL-methionine on the metabolism of S-adenosylethionine in rats chronically treated with DL-ethionine - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Guide: Ethionine Sulfoxide as a Competitive Inhibitor of Methionine Metabolism

This is an in-depth technical guide on Ethionine Sulfoxide as a competitive inhibitor and metabolic disruptor.

Executive Summary

Ethionine Sulfoxide (Et-SO) is the oxidized derivative of ethionine (the ethyl analog of methionine). While ethionine is classically known for "lethal synthesis" via S-adenosylethionine (SAE) formation, Ethionine Sulfoxide exerts a distinct and immediate competitive inhibition on the Methionine Sulfoxide Reductase (Msr) system.

By acting as a competitive substrate for MsrA, Et-SO hijacks the cell's oxidative repair machinery. This inhibition prevents the reduction of endogenous Methionine Sulfoxide (Met-SO) back to methionine, leading to the accumulation of oxidatively damaged proteins and a "functional methionine auxotrophy." Furthermore, once reduced by MsrA, Et-SO re-enters the ethionine pool, fueling the production of SAE, which potently inhibits methyltransferases.

This guide details the biochemical mechanisms, enzymatic targets, and experimental protocols to study Et-SO’s dual role as a competitive inhibitor of repair and a prodrug for metabolic disruption.

Biochemical Mechanism of Action

The "Hijacked Repair" Mechanism (MsrA Competition)

The primary competitive action of Et-SO occurs at Methionine Sulfoxide Reductase A (MsrA) .

-

Endogenous Function: MsrA reduces Methionine-S-Sulfoxide (Met-S-SO) residues in proteins back to Methionine, using Thioredoxin (Trx) as a reducing equivalent.

-

Inhibition: Et-SO mimics the structure of Met-S-SO. It binds to the active site of MsrA with high affinity but is reduced at a rate that consumes reducing equivalents (NADPH/Trx) while preventing the repair of critical cellular proteins.

-

Outcome: This creates a "bottleneck" where endogenous oxidized proteins accumulate, leading to loss of enzymatic function (e.g., Calmodulin, Alpha-1-antitrypsin) and increased sensitivity to oxidative stress.

The "Lethal Synthesis" Reservoir

Unlike Methionine Sulfoximine (MSO), which irreversibly inhibits Glutamine Synthetase, Et-SO is metabolically active.

-

Reduction: Et-SO is reduced by MsrA to Ethionine .

-

Activation: Ethionine is adenylated by Methionine Adenosyltransferase (MAT) to form S-Adenosylethionine (SAE) .

-

Trapping: SAE inhibits transmethylation reactions (DNMTs, HMTs) and traps adenosine, depleting cellular ATP pools.

Enzymatic Targets & Kinetics

Target 1: Methionine Sulfoxide Reductase A (MsrA)[1][2][3][4][5][6][7]

-

Interaction: Competitive Substrate / Inhibitor.

-

Kinetic Signature: Increases the apparent

for Met-SO reduction without altering -

Relevance: Critical in oxidative stress models; Et-SO prevents the "rescue" of oxidized proteins.

Target 2: Glutamine Synthetase (GS)

-

Interaction: Reversible Competitive Inhibition.

-

Mechanism: Similar to Methionine Sulfoxide (which inhibits GS by ~50% at 20mM), Et-SO competes with Glutamate for the active site, though with lower potency than Methionine Sulfoximine (MSO).

-

Relevance: Perturbs nitrogen metabolism and ammonia detoxification.

Target 3: Methionine Adenosyltransferase (MAT)

-

Interaction: Indirect Product Inhibition.

-

Mechanism: High levels of Et-SO (reservoir) lead to high Ethionine, which competes with Methionine for MAT. The resulting SAE is a potent product inhibitor of MAT variants.

Visualization: The Dual-Inhibition Pathway

The following diagram illustrates how Ethionine Sulfoxide acts as both a direct competitive inhibitor of repair and a precursor for methylation inhibition.

Caption: Et-SO competes with Protein-Met-SO for MsrA (red arrow), blocking repair. Reduced Et-SO converts to SAE, inhibiting MAT.

Experimental Protocols

Protocol A: MsrA Competitive Inhibition Assay

Objective: Determine the

-

Reagents:

-

Enzyme: Recombinant MsrA (0.5 µM final).

-

Substrate: Dabsyl-Methionine-S-Sulfoxide (Dabsyl-Met-SO), range 10–500 µM.

-

Inhibitor: L-Ethionine Sulfoxide (Et-SO), concentrations: 0, 50, 100, 200 µM.

-

Reducing System: DTT (20 mM) or Thioredoxin/TrxR/NADPH system.

-

Buffer: 50 mM Sodium Phosphate, pH 7.5, 50 mM NaCl.[1]

-

-

Workflow:

-

Incubate MsrA with Et-SO for 5 min at 37°C to establish equilibrium.

-

Initiate reaction by adding Dabsyl-Met-SO.

-

Incubate for 30 min at 37°C.

-

Stop Reaction: Add 100 µL Acetonitrile.

-

Detection: HPLC separation (C18 column). Dabsyl-Met (product) elutes later than Dabsyl-Met-SO. Detect at 436 nm.

-

-

Data Analysis:

-

Plot

vs. -

Expectation: Lines intersect at the Y-axis (Competitive Inhibition).

-

Calculate

using the slope equation:

-

Protocol B: Cell Viability under Oxidative Stress

Objective: Demonstrate Et-SO sensitization of cells to oxidative stress by blocking repair.

-

Cell Model: Yeast (S. cerevisiae) or Mammalian cells (HEK293).

-

Media: Methionine-restricted media (to force uptake of Et-SO).

-

Treatment Groups:

-

Control (Vehicle)

-

Et-SO (1 mM)

- (0.5 mM) – Oxidative Stressor

-

Et-SO +

-

-

Assay:

-

Treat cells with Et-SO for 4 hours.

-

Pulse with

for 30 minutes. -

Wash and recover in fresh media for 24 hours.

-

Measure viability via MTT Assay or Colony Forming Units (CFU) .

-

-

Validation:

-

Result: Et-SO +

should show significantly lower viability than

-

Data Summary: Comparative Inhibitor Profile

| Compound | Target Enzyme | Mechanism | Kinetic Outcome |

| Ethionine Sulfoxide | MsrA | Competitive Substrate | Increased |

| Ethionine Sulfoxide | Glutamine Synthetase | Competitive Inhibitor | Weak inhibition ( |

| Methionine Sulfoximine | Glutamine Synthetase | Irreversible Transition State Analog | Inactivation (phosphorylation mimic) |

| S-Adenosylethionine | Methyltransferases | Competitive Inhibitor | Inhibits DNA/Protein methylation |

References

-

Weissbach, H., et al. (2002). "Peptide methionine sulfoxide reductase: Structure, mechanism of action, and biological function." Archives of Biochemistry and Biophysics. Link

-

Moskovitz, J., et al. (2011). "Methionine sulfoxide reductase A is a stereospecific methionine oxidase."[2] PNAS. Link

-

Kwak, G.H., et al. (2009). "Inhibition of methionine sulfoxide reduction by dimethyl sulfoxide." BMB Reports. Link

-

Lee, B.C., et al. (2007). "Free methionine-(R)-sulfoxide reductase from Escherichia coli reveals a new GAF domain function." PNAS. Link

-

Jeitner, T.M., & Cooper, A.J. (2013). "Inhibition of human glutamine synthetase by L-methionine-S,R-sulfoximine—relevance to the treatment of neurological diseases." Metabolic Brain Disease. Link

Sources

Technical Deep Dive: Ethionine Sulfoxide, ATP Trapping, and Mitochondrial Oxidative Stress

[1]

Content Type: Technical Guide / Whitepaper Audience: Researchers, Senior Scientists, Drug Development Professionals Estimated Reading Time: 15 Minutes[1]

Executive Summary

Ethionine, the ethyl analog of methionine, acts as a potent metabolic disruptor through a mechanism classically termed "lethal synthesis."[1] While the primary toxicity is driven by the rapid depletion of hepatic ATP (the "ATP Trap"), the secondary cascade involving Ethionine Sulfoxide (EtSO) represents a critical, often overlooked phase of mitochondrial dysfunction.[1]

This guide analyzes the transition from ethionine-induced ATP depletion to the generation of Reactive Oxygen Species (ROS).[1] It specifically examines how the oxidation of ethionine to ethionine sulfoxide overwhelms the Methionine Sulfoxide Reductase (Msr) system, creating a cycle of unrepairable proteotoxicity and permanent mitochondrial compromise.[1]

Part 1: The Mechanistic Basis — The ATP Trap

To understand the impact of ethionine sulfoxide, one must first establish the bioenergetic collapse that precedes its formation.[1] Ethionine mimics methionine in the S-adenosylmethionine (SAM) cycle but leads to a metabolic dead end.[1]

The Lethal Synthesis of S-Adenosylethionine (SAE)

In hepatocytes, Methionine Adenosyltransferase (MAT) activates ethionine using ATP.[1] However, unlike SAM, the resulting S-adenosylethionine (SAE) inhibits methyltransferases and is metabolized extremely slowly.[1]

-

The Trap: The adenosine moiety of ATP is effectively sequestered in SAE.

-

The Consequence: The cell cannot recycle the adenosine to regenerate ATP.[1] Hepatic ATP levels can drop by >80% within hours of exposure.[1]

Pathway Visualization: The ATP Trap

The following diagram illustrates the divergence between the physiological Methionine cycle and the pathological Ethionine trap.

Figure 1: The "Lethal Synthesis" pathway showing the sequestration of adenosine in SAE, preventing ATP regeneration.[1]

Part 2: Mitochondrial Dysfunction and ROS Production[2]

ATP depletion is the trigger; ROS production is the effector.[1] The lack of ATP compromises the Na+/K+ ATPase and Ca2+ ATPase pumps, leading to a collapse of ionic homeostasis.

The Calcium-ROS Axis[1]

-

Cytosolic Calcium Overload: Without ATP, cells cannot pump Ca2+ out or sequester it in the ER.[1]

-

Mitochondrial Uptake: Mitochondria buffer this excess Ca2+ via the mitochondrial calcium uniporter (MCU).[1]

-

Permeability Transition: Excessive matrix Ca2+ triggers the opening of the Mitochondrial Permeability Transition Pore (mPTP).[1]

-

ROS Burst: mPTP opening collapses the membrane potential (

), uncoupling oxidative phosphorylation. The electron transport chain (ETC) becomes reduced, leading to massive electron leakage and superoxide (ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted"> ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted"> ) generation.

Formation of Ethionine Sulfoxide (EtSO)

In this high-ROS environment, free ethionine and ethionine residues incorporated into proteins are oxidized.[1]

Unlike Methionine Sulfoxide (MetO), which is efficiently repaired, EtSO presents a unique challenge to the cell's repair machinery.[1]

Part 3: The Msr System and Ethionine Sulfoxide Toxicity

This section addresses the core technical nuance: Why is EtSO worse than MetO?

The Methionine Sulfoxide Reductase (Msr) System

Cells possess MsrA (reduces S-enantiomer) and MsrB (reduces R-enantiomer) to repair oxidized methionine.[1][2][3][4][5] This acts as a "ROS sink," scavenging oxidants and restoring protein function.[1]

Competitive Inhibition and Repair Failure

Research indicates that while Msr enzymes can reduce ethionine sulfoxide, the kinetics are often unfavorable compared to methionine sulfoxide.[1]

-

Substrate Specificity: The ethyl group creates steric hindrance within the Msr active site.[1]

-

The "Jamming" Effect: EtSO may bind to Msr enzymes with high affinity but low turnover number (

), effectively acting as a competitive inhibitor.ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted"> -

Result: Accumulation of oxidized proteins.[1] If EtSO is incorporated into proteins (via "promiscuous" tRNA charging during stress), these proteins cannot be repaired, leading to unfolding, aggregation, and proteotoxicity.[1]

Figure 2: The failure of the Msr antioxidant system when challenged with Ethionine Sulfoxide.

Part 4: Experimental Protocols

To validate these mechanisms in a drug development or toxicology setting, the following self-validating protocols are recommended.

Protocol A: Differential HPLC Analysis of ATP Depletion

Purpose: To quantify the "ATP Trap" and confirm the formation of SAE.

-

Cell Culture: Treat primary hepatocytes with Ethionine (1–5 mM) vs. Vehicle for 4 hours.

-

Extraction: Rapidly lyse cells in ice-cold 0.4 M Perchloric Acid (PCA) to stop metabolic activity immediately. Neutralize with

.ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted"> -

HPLC Setup:

-

Validation:

-

Peak ID: Spike samples with authentic ATP, ADP, AMP, SAM, and SAE standards.

-

Calculation: Report the Energy Charge:

. -

Expected Result: Ethionine treated cells will show a distinct SAE peak and a >50% reduction in ATP, with a collapsed Energy Charge (<0.7).[1]

-

Protocol B: Quantifying Mitochondrial ROS (MitoSOX/Flow Cytometry)

Purpose: To specifically measure mitochondrial superoxide generation consequent to EtSO formation.[1]

-

Preparation: Seed HepG2 cells (5x10^5 cells/well). Treat with Ethionine (24h).

-

Staining:

-

Acquisition:

-

Harvest cells via trypsinization.[1]

-

Analyze on Flow Cytometer (Ex 510nm / Em 580nm).

-

-

Data Logic:

Protocol C: In Vitro Msr Activity Assay (Substrate Specificity)

Purpose: To determine if EtSO is a poor substrate for Msr enzymes.

-

Substrate Synthesis: Synthesize Dabsyl-MetO and Dabsyl-EtSO (oxidation of Dabsyl-Ethionine with

). -

Reaction Mix:

-

Incubation: 37°C for 30 minutes. Stop reaction with Acetonitrile.

-

Analysis: HPLC separation of reduced (Dabsyl-Met/Eth) vs. oxidized forms.

-

Output: Plot Michaelis-Menten curves.

-

Hypothesis:

for EtSO will be significantly lower than MetO, orngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

-

Part 5: Data Presentation & Interpretation[1][2][5]

When analyzing data from these experiments, use the following comparative structure.

| Parameter | Methionine (Control) | Ethionine (Toxic) | Physiological Impact |

| Hepatic ATP | Normal (2-3 mM) | Depleted (<0.5 mM) | Energy failure, ion pump collapse.[1] |

| SAM/SAE Ratio | High SAM | High SAE | Methylation paralysis (epigenetic shift).[1] |

| Mitochondrial ROS | Low (Baseline) | High (Superoxide) | Oxidative damage to mtDNA and proteins.[1] |

| Msr System Status | Active Cycle | Overwhelmed/Inhibited | Accumulation of oxidized proteins (EtSO).[1] |

| Cell Fate | Homeostasis | Necrosis/Apoptosis | Liver injury, potential carcinogenesis.[1] |

References

-

Farber, E. (1973).[1] ATP and Cell Integrity. Federation Proceedings. Links ATP depletion to membrane damage.[1][6]

-

Moskovitz, J., et al. (2001).[1] Methionine sulfoxide reductase (MsrA) is a regulator of antioxidant defense and lifespan in mammals.[1] PNAS.[1] Establishes MsrA as a critical repair enzyme.[1][5] [1]

-

Weissbach, H., et al. (2002).[1][3] Peptide methionine sulfoxide reductase: structure, mechanism of action, and biological function. Archives of Biochemistry and Biophysics. details the catalytic mechanism of Msr.

-

Hardwick, D.F., et al. (1970).[1] L-Ethionine: A probe of cellular metabolism. Experimental and Molecular Pathology. Foundational text on the ATP trapping mechanism.[1]

-

Cabreiro, F., et al. (2008).[1] Methionine sulfoxide reductases: regulation and role in the oxidative stress response. Antioxidants & Redox Signaling.[1][7][8] Discusses substrate specificity and oxidative stress.[1][9][10]

Sources

- 1. Methionine sulfoxide - Wikipedia [en.wikipedia.org]

- 2. Methionine sulfoxide reductase A is a stereospecific methionine oxidase - PMC [pmc.ncbi.nlm.nih.gov]

- 3. molbiolcell.org [molbiolcell.org]

- 4. mdpi.com [mdpi.com]

- 5. Structural and Biochemical Analysis of Mammalian Methionine Sulfoxide Reductase B2 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Two mechanisms by which ATP depletion potentiates induction of the mitochondrial permeability transition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Ethionine Suppresses Mitochondria Autophagy and Induces Apoptosis via Activation of Reactive Oxygen Species in Neural Tube Defects - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. The methionine sulfoxide reductases: Catalysis and substrate specificities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Compartmentalization and Regulation of Mitochondrial Function by Methionine Sulfoxide Reductases in Yeast - PMC [pmc.ncbi.nlm.nih.gov]

Metabolism of ethionine derivatives in liver carcinogenesis studies

Technical Whitepaper: Metabolic Fate and Carcinogenic Mechanisms of Ethionine in Hepatic Systems

Executive Summary

This technical guide analyzes the metabolic deregulation induced by ethionine (the ethyl analog of methionine) in hepatic systems.[1][2][3][4][5][6] It details the "lethal synthesis" of S-adenosylethionine (SAE), the resulting ATP trapping mechanism, and the downstream epigenetic remodeling that drives hepatocellular carcinoma (HCC). Designed for researchers, this document provides validated experimental protocols, mechanistic signaling maps, and analytical workflows for quantifying ethionine metabolites.

The Ethionine Paradox: Structural Mimicry and Enzymatic Promiscuity

Ethionine (

The MAT Switch

In a healthy liver, MAT catalyzes the reaction of L-methionine + ATP

-

Kinetic Insight: While MAT can synthesize SAE, the reaction velocity (

) is comparable to SAM synthesis. The critical failure occurs downstream: SAE is a poor substrate for methyltransferases (MTs).[1] The ethyl group is transferred much more slowly than a methyl group.[1] -

Consequence: SAE accumulates in the hepatocyte, while SAM levels plummet due to competitive inhibition and precursor displacement.

Mechanism of Action: The "ATP Trap" and Epigenetic Remodeling[1]

The carcinogenicity of ethionine is driven by two distinct but synergistic mechanisms: the "ATP Trap" (acute metabolic stress) and "Hypomethylation" (chronic epigenetic reprogramming).[1]

The ATP Trap (Acute Phase)

Because the ethyl group of SAE is not efficiently transferred to acceptors (DNA, proteins, lipids), the adenosine moiety remains locked within the SAE molecule. It cannot be recycled back into the Adenine Nucleotide Pool via the S-adenosylhomocysteine (SAH) hydrolase pathway.[1]

-

The Trap: Hepatic ATP is consumed to make SAE but is not regenerated.[1]

-

Result: A rapid, dose-dependent depletion of hepatic ATP (up to 80% drop within hours). This halts protein synthesis and RNA transcription, inducing a state of metabolic stasis.

Epigenetic Hypomethylation (Chronic Phase)

With SAM depleted and SAE accumulating, the liver's methylation machinery fails.[1]

-

Competitive Inhibition: SAE competes with residual SAM for binding sites on DNA methyltransferases (DNMTs).[1]

-

Gene Activation: The resulting global DNA hypomethylation activates pro-carcinogenic genes (e.g., c-Myc, c-Ha-ras, AFP) that are normally silenced by promoter methylation.

Visualizing the Metabolic Competition

The following diagram illustrates the divergence between the physiological Methionine pathway and the pathological Ethionine pathway.

Figure 1: The "Lethal Synthesis" pathway showing how Ethionine consumes ATP to form SAE, which fails to recycle adenosine, leading to the ATP Trap.

Experimental Protocol: The CDE Model

The Choline-Deficient Ethionine-Supplemented (CDE) diet is the gold standard for inducing oval cell proliferation and hepatocellular carcinoma.

Diet Formulation

-

Basal Diet: Choline-Deficient (CD) L-amino acid defined diet (e.g., Dyets Inc. or equivalent).

-

Supplementation: 0.1% (w/w) DL-Ethionine.

-

Control Diet: Choline-Supplemented (CS) diet (CD diet + 0.5% choline bitartrate).

Dosing Regimen & Timeline

| Phase | Duration | Protocol | Biological Endpoint |

| Acclimatization | 1 Week | Standard chow. | Baseline stabilization.[1] |

| Initiation | Weeks 1-4 | CDE Diet (0.1% Ethionine). | Oval cell proliferation, ATP depletion, Lipidosis. |

| Promotion | Weeks 5-12 | CDE Diet continues. | Formation of pre-neoplastic nodules (GST-P positive). |

| Progression | Weeks 12-30 | Switch to CS diet or maintain CDE. | Hepatocellular Carcinoma (HCC) development.[1][7][8][9][10][11][12][13] |

Critical Experimental Controls (Self-Validating System)

-

Pair-Feeding: Ethionine reduces food intake. You must pair-feed the Control (CS) group to match the caloric intake of the CDE group to rule out starvation effects.

-

Sex Specificity: Female rats are significantly more susceptible to ethionine carcinogenesis than males due to lower basal MAT activity.[1] Use female rats (e.g., Fischer 344) for higher sensitivity.

Analytical Methodologies

To validate the model, researchers must quantify the metabolic shift.

HPLC Quantification of SAM and SAE

-

Sample Prep: Homogenize liver tissue in 0.4M Perchloric acid (PCA) immediately after harvest (flash freeze) to stop enzymatic activity. Centrifuge to remove protein.[1]

-

Column: C18 Reverse-Phase (e.g., 5µm, 250 x 4.6 mm).

-

Mobile Phase:

-

Detection: UV at 254 nm.[1]

-

Expected Result: In CDE-treated livers, the SAM peak will diminish, and a distinct SAE peak (eluting later due to the ethyl group's hydrophobicity) will appear.

Visualization of Signaling Impact

Figure 2: Systems-level cascade showing how metabolic inputs drive oncogene activation and progenitor cell expansion.

Quantitative Data Summary

| Parameter | Control Liver | Ethionine-Treated Liver | Implication |

| Hepatic ATP | 2.5 - 3.0 µmol/g | 0.5 - 0.8 µmol/g | Energy failure; inhibition of synthesis. |

| SAM Level | 60 - 80 nmol/g | < 20 nmol/g | Loss of methylation capacity. |

| SAE Level | Undetectable | > 100 nmol/g | Accumulation of antimetabolite.[1] |

| DNA Methylation | ~4% 5-mC | < 2% 5-mC | Epigenetic instability. |

References

-

Shinozuka, H., et al. (1978). "Enhancement of DL-ethionine-induced liver carcinogenesis in rats fed a choline-devoid diet."[11] Journal of the National Cancer Institute.[1][11]

-

Farber, E. (1973). "ATP and Cell Integrity." Federation Proceedings. (Classic description of the ATP trap mechanism).[1]

-

Shivapurkar, N., et al. (1984). "Loss of 5-methylcytosine from DNA in rat liver during DL-ethionine carcinogenesis." Carcinogenesis.

-

Mato, J.M., et al. (2008). "S-Adenosylmethionine metabolism and liver disease." Annals of Hepatology.

-

Pascale, R.M., et al. (2019). "Alterations of Methionine Metabolism as Potential Targets for the Prevention and Therapy of Hepatocellular Carcinoma."[1] Translational Gastroenterology and Hepatology.

Sources

- 1. youtube.com [youtube.com]

- 2. aacrjournals.org [aacrjournals.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Formation of S-adenosylethionine in liver of rats chronically fed with DL-ethionine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. aacrjournals.org [aacrjournals.org]

- 6. Analysis of time-related metabolic fluctuations induced by ethionine in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. S-ADENOSYLMETHIONINE IN LIVER HEALTH, INJURY, AND CANCER - PMC [pmc.ncbi.nlm.nih.gov]

- 8. academic.oup.com [academic.oup.com]

- 9. publisherspanel.com [publisherspanel.com]

- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 11. Enhancement of DL-ethionine-induced liver carcinogenesis in rats fed a choline-devoid diet - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. S-adenosylmethionine metabolism and liver disease - PMC [pmc.ncbi.nlm.nih.gov]

- 13. A modified choline-deficient, ethionine-supplemented diet reduces morbidity and retains a liver progenitor cell response in mice - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: A Practical Protocol for the Chemical Synthesis of Ethionine Sulfoxide

For: Researchers, scientists, and drug development professionals engaged in the study of amino acid metabolism, oxidative stress, and the development of novel therapeutics.

Abstract

Ethionine, the ethyl analog of methionine, is a well-established tool in biomedical research for studying methionine metabolism and inducing experimental pancreatitis. Its oxidized form, ethionine sulfoxide, represents a key metabolite in these studies and is of significant interest for understanding the biological consequences of oxidative stress on proteins and amino acids. This application note provides a detailed, field-proven protocol for the chemical synthesis of ethionine sulfoxide from L-ethionine using hydrogen peroxide as a mild and effective oxidizing agent. The protocol is designed to be accessible to researchers with a foundational knowledge of synthetic chemistry. We delve into the causality behind the experimental choices, provide a step-by-step methodology for synthesis and purification, and detail the analytical techniques for comprehensive characterization of the final product.

Introduction

L-ethionine [(2S)-2-amino-4-(ethylthio)butanoic acid] is a non-proteinogenic amino acid that acts as an antagonist of its essential counterpart, L-methionine. By competing with methionine in various metabolic pathways, ethionine has been instrumental in elucidating the roles of methionine in cellular processes. The oxidation of the thioether moiety in ethionine to a sulfoxide introduces a chiral center at the sulfur atom, resulting in the formation of two diastereomers: (2S)-2-amino-4-(ethylsulfinyl)butanoic acid, commonly known as ethionine sulfoxide.

The study of ethionine sulfoxide is crucial for several reasons. It is a potential biomarker for oxidative stress, analogous to methionine sulfoxide.[1] Furthermore, the incorporation of ethionine sulfoxide into peptides and proteins can alter their structure and function, providing insights into the effects of oxidative damage.[2][3] This protocol offers a reliable method for the preparation of ethionine sulfoxide, enabling further research into its biological activities and applications.

Reaction Mechanism and Stereochemistry

The oxidation of the thioether in L-ethionine to a sulfoxide with hydrogen peroxide proceeds via a nucleophilic attack of the sulfur atom on the oxygen atom of the hydrogen peroxide. This reaction is generally not stereoselective, leading to the formation of an approximately racemic mixture of the two possible diastereomers at the newly formed chiral sulfur center, namely (R)- and (S)-ethionine sulfoxide.[4]

The further oxidation of the sulfoxide to the corresponding sulfone is a potential side reaction, which can be minimized by controlling the stoichiometry of the oxidizing agent and the reaction temperature.

Experimental Workflow

The overall workflow for the synthesis and purification of ethionine sulfoxide is depicted below.

Caption: Experimental workflow for the synthesis of ethionine sulfoxide.

Materials and Reagents

| Reagent/Material | Grade | Supplier |

| L-Ethionine | ≥98% | Sigma-Aldrich |

| Hydrogen Peroxide | 30% (w/w) in H₂O | Fisher Scientific |

| Deionized Water | High Purity | In-house |

| Dowex 50WX8 Resin | 200-400 mesh | Sigma-Aldrich |

| Ammonium Hydroxide | ACS Grade | VWR |

| Anhydrous Ethanol | ACS Grade | Fisher Scientific |

| Diethyl Ether | ACS Grade | VWR |

| Deuterium Oxide (D₂O) | 99.9 atom % D | Cambridge Isotope Laboratories |

Protocol for the Synthesis of L-Ethionine Sulfoxide

This protocol is adapted from a similar procedure for the synthesis of methionine sulfoxide.[5]

-

Preparation of the Reaction Mixture:

-

In a 100 mL round-bottom flask equipped with a magnetic stir bar, add 5.0 g of L-ethionine.

-

Add 7.5 mL of deionized water to form a thick paste.

-

Begin stirring the paste to ensure homogeneity.

-

-

Oxidation Reaction:

-

Slowly add 3.9 mL of 30% hydrogen peroxide to the stirred paste. The addition should be dropwise to control the reaction temperature.

-

Use an ice bath to maintain the reaction temperature between 60-65°C. The reaction is exothermic.

-

The addition should take approximately 30 minutes.

-

After the addition is complete, continue stirring the reaction mixture at room temperature for an additional 2 hours to ensure the reaction goes to completion.

-

-

Work-up and Isolation:

-

Cool the reaction mixture in an ice bath.

-

Slowly add 20 mL of cold anhydrous ethanol to the reaction mixture to precipitate the crude ethionine sulfoxide.

-

Stir the mixture in the ice bath for 30 minutes.

-

Collect the white precipitate by vacuum filtration using a Büchner funnel.

-

Wash the precipitate with two 10 mL portions of cold anhydrous ethanol, followed by two 10 mL portions of diethyl ether.

-

Dry the crude product under vacuum to a constant weight.

-

Purification of Ethionine Sulfoxide

The crude product will contain a mixture of ethionine sulfoxide diastereomers, unreacted L-ethionine, and potentially a small amount of the over-oxidized ethionine sulfone. Purification is achieved using ion-exchange chromatography.

-

Column Preparation:

-

Prepare a slurry of Dowex 50WX8 resin in deionized water and pour it into a glass chromatography column (2.5 cm x 30 cm) to a bed height of approximately 20 cm.

-

Wash the column with 3-5 bed volumes of deionized water.

-

-

Sample Loading and Elution:

-

Dissolve the crude ethionine sulfoxide in a minimal amount of deionized water.

-

Carefully load the solution onto the top of the prepared ion-exchange column.

-

Wash the column with 2-3 bed volumes of deionized water to remove any unreacted starting material and the sulfone byproduct.

-

Elute the ethionine sulfoxide from the column using a 2 M aqueous ammonium hydroxide solution.

-

Collect fractions and monitor the elution by thin-layer chromatography (TLC) or a suitable colorimetric method (e.g., ninhydrin).

-

-

Product Isolation:

-

Combine the fractions containing the purified ethionine sulfoxide.

-

Remove the solvent and excess ammonium hydroxide by rotary evaporation under reduced pressure.

-

The resulting solid can be further purified by recrystallization from a water/ethanol mixture.

-

Note on Diastereomer Separation: The separation of the (R)- and (S)-diastereomers of ethionine sulfoxide is challenging by conventional chromatographic methods.[6] Advanced techniques such as supercritical fluid chromatography have been shown to be effective for the separation of methionine sulfoxide diastereomers and could be adapted for ethionine sulfoxide.[7][8]

Characterization of Ethionine Sulfoxide

The purified product should be characterized by Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) to confirm its identity and purity.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR (500 MHz, D₂O): The proton NMR spectrum is expected to show characteristic shifts for the protons of the ethionine backbone. The ethyl group protons adjacent to the newly formed chiral sulfoxide center will likely appear as complex multiplets due to the diastereotopic nature of the methylene protons.

-

Expected Chemical Shifts (δ, ppm): ~1.3 (t, 3H, -CH₃), ~2.2-2.4 (m, 2H, γ-CH₂), ~3.0-3.3 (m, 2H, -S(O)-CH₂-), ~3.9 (t, 1H, α-CH).

-

-

¹³C NMR (125 MHz, D₂O): The carbon NMR spectrum will show a significant downfield shift for the carbon atom of the methylene group attached to the sulfoxide compared to the starting L-ethionine, which is a key indicator of successful oxidation.[9][10]

-

Expected Chemical Shifts (δ, ppm): ~6.5 (-CH₃), ~25.5 (γ-CH₂), ~50.0 (-S(O)-CH₂-), ~53.0 (α-CH), ~174.0 (C=O).

-

Mass Spectrometry (MS)

-

Electrospray Ionization (ESI-MS): The mass spectrum will show a molecular ion corresponding to the protonated ethionine sulfoxide. The oxidation of the thioether to a sulfoxide results in a mass increase of 16 Da compared to L-ethionine.

-

L-Ethionine (C₆H₁₃NO₂S): Molecular Weight = 163.24 g/mol

-

Ethionine Sulfoxide (C₆H₁₃NO₃S): Molecular Weight = 179.24 g/mol

-

Expected m/z: [M+H]⁺ = 180.07

-

Summary of Key Parameters

| Parameter | Value/Condition | Rationale |

| Oxidizing Agent | 30% Hydrogen Peroxide | "Green" and effective oxidant for thioether to sulfoxide conversion.[11] |

| Reaction Temperature | 60-65°C | Provides sufficient activation energy for the reaction while minimizing over-oxidation.[5] |

| Solvent | Water | Readily available, non-toxic, and allows for the formation of a paste for efficient reaction. |

| Purification Method | Ion-Exchange Chromatography | Effectively separates the amino acid product from unreacted starting material and byproducts based on charge. |

| Primary Characterization | NMR and Mass Spectrometry | Confirms the chemical structure and purity of the final product. |

Chemical Reaction Diagram

Sources

- 1. Methionine sulfoxide - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. Effect of Methionine Sulfoxide on the Synthesis and Purification of Aggregation‐Prone Peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Methionine sulfoxide reductase A is a stereospecific methionine oxidase - PMC [pmc.ncbi.nlm.nih.gov]

- 5. US3607928A - Process for the preparation of methionine sulfoximine - Google Patents [patents.google.com]

- 6. Identification of methionine sulfoxide diastereomers in immunoglobulin gamma antibodies using methionine sulfoxide reductase enzymes - PMC [pmc.ncbi.nlm.nih.gov]

- 7. New isomer separation method a boon for research on protein oxidation - News [news.ucsc.edu]

- 8. sciencedaily.com [sciencedaily.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. weizmann.elsevierpure.com [weizmann.elsevierpure.com]

- 11. Reactome | Methionine is oxidised to methionine sulfoxide [reactome.org]

Application Notes and Protocols for the Hydrogen Peroxide Oxidation of 2-Amino-4-(ethylsulfinyl)butanoic Acid

Introduction: The Significance of Ethionine Sulfone Synthesis

In the landscape of pharmaceutical research and drug development, the precise chemical modification of bioactive molecules is paramount. 2-Amino-4-(ethylsulfinyl)butanoic acid, a derivative of the non-proteinogenic amino acid ethionine, serves as a key intermediate in the synthesis of various compounds of interest. The oxidation of its sulfinyl group to a sulfonyl moiety, yielding 2-Amino-4-(ethylsulfonyl)butanoic acid (Ethionine Sulfone), represents a critical transformation. This conversion significantly alters the molecule's polarity, hydrogen bonding capacity, and metabolic stability, thereby modulating its biological activity.

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the robust and environmentally benign oxidation of 2-Amino-4-(ethylsulfinyl)butanoic acid using hydrogen peroxide. We will delve into the underlying chemical principles, present a detailed experimental protocol, and offer insights into process optimization and safety considerations. The methodologies described herein are designed to be both reliable and scalable, facilitating the seamless transition from laboratory-scale synthesis to larger-scale production.

Chemical Principles and Mechanistic Insights

The oxidation of a sulfoxide to a sulfone is a well-established chemical transformation. Hydrogen peroxide (H₂O₂) is an ideal oxidant for this purpose due to its high reactivity and the benign nature of its primary byproduct, water.[1] The reaction proceeds via a nucleophilic attack of the sulfur atom of the sulfoxide on one of the oxygen atoms of hydrogen peroxide.

The sulfur atom in 2-Amino-4-(ethylsulfinyl)butanoic acid is electrophilic, and the lone pair of electrons on the oxygen of hydrogen peroxide acts as a nucleophile. The reaction is often facilitated in an acidic medium, such as glacial acetic acid, which can protonate the hydrogen peroxide, making it a more potent oxidizing agent.[2][3] The presence of a catalyst, although not always necessary, can enhance the reaction rate and selectivity.[4]

The overall transformation can be represented as follows:

Caption: Oxidation of Ethionine Sulfoxide to Ethionine Sulfone.

Experimental Protocol: A Step-by-Step Guide

This protocol details the oxidation of 2-Amino-4-(ethylsulfinyl)butanoic acid to 2-Amino-4-(ethylsulfonyl)butanoic acid using 30% hydrogen peroxide.

Materials and Reagents

| Reagent | Grade | Supplier |

| 2-Amino-4-(ethylsulfinyl)butanoic acid | ≥98% Purity | e.g., Sigma-Aldrich |

| Hydrogen Peroxide (H₂O₂) | 30% (w/w) in H₂O, ACS Reagent | e.g., Fisher Scientific |

| Glacial Acetic Acid | ACS Reagent | e.g., VWR |

| Sodium Bicarbonate (NaHCO₃) | ACS Reagent | e.g., Merck |

| Anhydrous Magnesium Sulfate (MgSO₄) | ACS Reagent | e.g., Sigma-Aldrich |

| Ethyl Acetate | HPLC Grade | e.g., Fisher Scientific |

| Deionized Water | High Purity | In-house |

Equipment

-

Round-bottom flask with a magnetic stir bar

-

Magnetic stir plate

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

-

pH meter or pH paper

-

Standard laboratory glassware (beakers, graduated cylinders, etc.)

-

Personal Protective Equipment (PPE): safety goggles, lab coat, and chemical-resistant gloves.[5][6][7]

Experimental Workflow

Caption: Step-by-step workflow for the synthesis of ethionine sulfone.

Procedure

-

Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve 2-Amino-4-(ethylsulfinyl)butanoic acid (1.0 eq.) in glacial acetic acid (approximately 10 mL per gram of starting material).[2]

-

Cooling: Place the flask in an ice bath and stir the solution until the temperature reaches 0-5 °C.

-

Addition of Hydrogen Peroxide: Slowly add 30% hydrogen peroxide (1.1 - 1.5 eq.) to the reaction mixture dropwise using a dropping funnel. Caution: The addition should be slow to control the exothermic reaction and maintain the temperature below 10 °C.

-

Reaction: After the complete addition of hydrogen peroxide, remove the ice bath and allow the reaction mixture to warm to room temperature. Continue stirring for 2-6 hours.

-

Monitoring the Reaction: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[8] A suitable TLC mobile phase would be a mixture of dichloromethane and methanol.

-

Work-up:

-

Once the reaction is complete, carefully quench any excess peroxide by the slow addition of a saturated aqueous solution of sodium bisulfite until a spot test with peroxide indicator strips is negative.

-

Carefully neutralize the acetic acid by the slow addition of a saturated aqueous solution of sodium bicarbonate until the pH is approximately 7-8. Caution: This will generate CO₂ gas, so ensure adequate ventilation and perform the addition slowly to avoid excessive foaming.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer three times with ethyl acetate.

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

-

-

Purification: The crude 2-Amino-4-(ethylsulfonyl)butanoic acid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

Data Analysis and Expected Results

The final product should be characterized to confirm its identity and purity.

-

Yield: The expected yield of the purified product is typically in the range of 80-95%.

-

Characterization:

-

NMR Spectroscopy: ¹H and ¹³C NMR spectroscopy should be used to confirm the structure of the product. The chemical shifts of the protons and carbons adjacent to the sulfonyl group will be significantly different from those of the starting sulfoxide.

-

Mass Spectrometry: High-resolution mass spectrometry (HRMS) should be used to confirm the molecular weight of the product.

-

HPLC: The purity of the final compound should be assessed by High-Performance Liquid Chromatography (HPLC).[9]

-

| Parameter | Typical Value/Range |

| Molar Ratio (Substrate:H₂O₂) | 1 : 1.1 - 1.5 |

| Reaction Temperature | 0 °C to Room Temperature |

| Reaction Time | 2 - 6 hours |

| Expected Yield | 80 - 95% |

| Purity (by HPLC) | >98% |

Safety Precautions: Handling Hydrogen Peroxide

Hydrogen peroxide is a strong oxidizing agent and must be handled with extreme care.[5][6][7]

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.[6][7]

-

Ventilation: Work in a well-ventilated area, preferably within a chemical fume hood.[7]

-

Storage: Store hydrogen peroxide in its original vented container in a cool, dark place away from incompatible materials such as metals, organic compounds, and bases.[5][10]

-

Contamination: Avoid any contamination of the hydrogen peroxide solution, as this can lead to rapid decomposition and pressure build-up.[5] Never return unused hydrogen peroxide to the original container.[5]

-

Spills: In case of a spill, dilute with a large amount of water.[6] Use inert absorbent materials for cleanup.[7]

-

Disposal: Dispose of hydrogen peroxide and its waste according to local regulations.

Troubleshooting

| Issue | Possible Cause | Suggested Solution |

| Incomplete Reaction | Insufficient amount of H₂O₂ or short reaction time. | Add a slight excess of H₂O₂ and/or extend the reaction time. Monitor closely by TLC or LC-MS. |

| Low Yield | Product loss during work-up or purification. | Ensure complete extraction and minimize transfers. Optimize the recrystallization or chromatography conditions. |

| Presence of Byproducts | Over-oxidation or side reactions. | Carefully control the reaction temperature and the rate of H₂O₂ addition. |

| Difficulty in Neutralization | Inaccurate pH measurement. | Use a calibrated pH meter for precise neutralization. Add the base slowly to avoid overshooting the target pH. |

References

- Monitoring of methionine sulfoxide content and methionine sulfoxide reductase activity - PMC. (n.d.).